molecular formula C7H16O2 B080307 Butyl 2-methoxyethyl ether CAS No. 13343-98-1

Butyl 2-methoxyethyl ether

Cat. No.: B080307
CAS No.: 13343-98-1
M. Wt: 132.2 g/mol
InChI Key: XDFQEFFBRPGSMC-UHFFFAOYSA-N
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Description

Butyl 2-methoxyethyl ether: is an organic compound with the molecular formula C7H16O2 . It is a colorless liquid with a slight ether-like odor. This compound is used in various industrial applications due to its solvent properties and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

    Acid-Catalyzed Dehydration: This method involves the reaction of alcohols in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of Butyl 2-methoxyethyl ether typically involves the Williamson Ether Synthesis due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl 2-methoxyethyl ether can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and strong bases.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the reagents used.

Mechanism of Action

Mechanism: : Butyl 2-methoxyethyl ether acts primarily as a solvent, facilitating the dissolution and interaction of various chemical species. It can also act as a chelating agent, stabilizing metal ions in solution .

Molecular Targets and Pathways: : The compound interacts with various molecular targets depending on the specific application. In organic reactions, it stabilizes reactive intermediates and facilitates the formation of desired products .

Properties

IUPAC Name

1-(2-methoxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFQEFFBRPGSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928119
Record name 1-(2-Methoxyethoxy)butane
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-98-1, 500005-29-8
Record name 1-(2-Methoxyethoxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13343-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 2-methoxyethyl ether
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Record name 2,5-Dioxanonane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyethoxy)butane
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Record name Butyl 2-methoxyethyl ether
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